molecular formula C20H24N4O2S B1229729 6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one

6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one

Cat. No. B1229729
M. Wt: 384.5 g/mol
InChI Key: OBBFYFVKKMVSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one is a benzoxazine.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one is involved in complex chemical reactions leading to various derivatives. For instance, its treatment with hydrazine hydrate results in the formation of derivatives like 3-amino-2-phenylquinazolin-4-(3H)-one, which can further react to form 1,3-thiazolidin-4-one ethanoic acids and their respective ethanoic esters (Sharma et al., 2010).

Applications in Medicinal Chemistry

  • This compound has been utilized in the synthesis of new 7-substituted quinolone antibacterial agents, highlighting its potential in developing new antimicrobial substances (Culbertson et al., 1987).
  • It is also a key intermediate in the synthesis of compounds with potential as COX-2 inhibitors, indicating its relevance in the development of anti-inflammatory drugs (Reddy et al., 2006).

Antimicrobial and Larvicidal Properties

  • Derivatives of this compound have been shown to possess moderate mosquito-larvicidal and antibacterial activities, making them potential candidates for use in pest control and bacterial infection treatments (Castelino et al., 2014).

Synthesis of Novel Heterocycles

  • It plays a critical role in the synthesis of novel thiadiazolotriazin-4-ones, which have been studied for their mosquito-larvicidal and antibacterial properties, adding to its significance in pharmaceutical research (Kumara et al., 2015).

Contribution to New Chemical Entities

  • The compound is essential in the synthesis of various new chemical entities with potential pharmacological applications, such as triazinone derivatives with antimicrobial potential (Deohate & Mulani, 2020).

properties

Product Name

6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

6-[2-butylimino-3-(cyclopentylideneamino)-1,3-thiazol-4-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H24N4O2S/c1-2-3-10-21-20-24(23-15-6-4-5-7-15)17(13-27-20)14-8-9-18-16(11-14)22-19(25)12-26-18/h8-9,11,13H,2-7,10,12H2,1H3,(H,22,25)

InChI Key

OBBFYFVKKMVSJX-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=CS1)C2=CC3=C(C=C2)OCC(=O)N3)N=C4CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 2
6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 3
6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 4
Reactant of Route 4
6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 5
Reactant of Route 5
6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 6
6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.